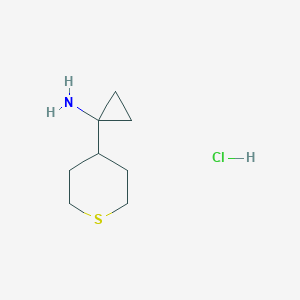

1-(硫代-4-基)环丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride belongs to a class of compounds that are of significant interest due to their chemical and pharmacological properties. While specific information on this compound is scarce, the study of cyclopropanes and related amines provides a foundation for understanding its characteristics.

Synthesis Analysis

Cyclopropanes can be synthesized through various methods, including the ring-opening of activated cyclopropanes with amine nucleophiles, which proceeds at room temperature with complete preservation of enantiomeric purity, offering a pathway to synthesize complex amines like 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride (Lifchits & Charette, 2008). Additionally, synthetic approaches involving the use of cyclopropyl ketones as precursors for the regiospecific synthesis of various nitrogen-containing heterocycles have been documented (Wurz & Charette, 2005).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those substituted with amino groups, is critical for their chemical reactivity and potential applications. The synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the molecular structure and the importance of the cyclopropane moiety in the overall molecular conformation (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropanes are known for their involvement in various chemical reactions, including ring-opening reactions, which can lead to the formation of structurally diverse compounds. The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a notable reaction, enabling the synthesis of compounds with significant biological activity (Lifchits & Charette, 2008).

Physical Properties Analysis

While specific physical properties of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride are not directly available, the study of cyclopropane derivatives reveals that these compounds often possess unique physical properties due to their strained ring system. The physical properties such as melting point, boiling point, and solubility are influenced by the cyclopropane core and its substitutions.

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives, including their reactivity, stability, and interactions with various reagents, are essential for understanding their behavior in chemical reactions. The ring strain in cyclopropanes makes them reactive in many chemical transformations, offering pathways to synthesize a wide range of compounds, including amines and other nitrogen-containing heterocycles (Wurz & Charette, 2005).

科学研究应用

合成和化学性质

- Kozhushkov等人(2010年)探索了新胺衍生物的有效合成方法,包括1-乙炔基环丙胺,与1-(Thian-4-yl)环丙胺盐类结构相似。他们展示了这些胺类化合物转化为N-Fmoc保护衍生物的过程,突出了它们在合成化学应用中的潜力 (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010)。

环开启反应

- Lifchits和Charette(2008年)描述了Lewis酸催化的活化环丙烷与胺亲核试剂的环开启反应。这种方法已应用于合成血清素/去甲肾上腺素再摄取抑制剂,表明1-(Thian-4-yl)环丙胺盐类在制药化学中的潜力 (Lifchits & Charette, 2008)。

合成前体和中间体

- Wurz和Charette(2005年)讨论了双活化环丙烷作为合成前体,用于特异位置合成二氢吡咯烷。这些方法可能与生产与1-(Thian-4-yl)环丙胺盐类结构相关的化合物相关 (Wurz & Charette, 2005)。

生物催化方法

- Hugentobler等人(2016年)探索了合成环丙基胺的生物催化途径,这是1-(Thian-4-yl)环丙胺盐类中的结构元素。他们实现了高对映选择性,证明了生物催化方法在合成这类化合物中的可行性 (Hugentobler, Sharif, Rasparini, Heath, & Turner, 2016)。

氢胺化和取代环丙烷

- Feng,Hao,Liu和Buchwald(2019年)报道了多取代氨基环丁烷和氨基环丙烷的对映选择性合成。这项研究突出了这类化合物在生物活性分子开发中的重要性,其中可能包括1-(Thian-4-yl)环丙胺盐类的衍生物 (Feng, Hao, Liu, & Buchwald, 2019)。

环丙烷化和C-环丙基烷胺合成

- Wipf,Kendall和Stephenson(2003年)讨论了C-环丙基烷胺的合成,这与1-(Thian-4-yl)环丙胺盐类结构相关。他们的工作为烯丙胺构建模块和环丙烷中间体的形成提供了见解 (Wipf, Kendall, & Stephenson, 2003)。

中继催化和氮杂环丁烷的合成

- Han,Zhang,Xu和Luo(2016年)开发了一种[3 + 1]-环化反应,将Lewis酸催化的亲核环开启与(亚)碘酸催化的C-N键形成相结合。这种方法可能适用于合成与1-(Thian-4-yl)环丙胺盐类结构相似的化合物 (Han, Zhang, Xu, & Luo, 2016)。

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

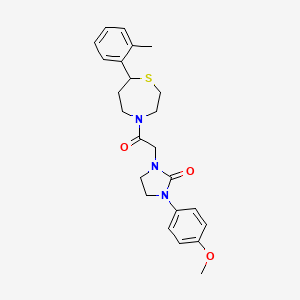

IUPAC Name |

1-(thian-4-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRJAEVURLGYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)

![7-Chloro-2-formylbenzo[b]furan](/img/structure/B2484265.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)